molecular formula C17H21N3O4S B4392910 2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Cat. No.: B4392910
M. Wt: 363.4 g/mol
InChI Key: IACKKZIBULBMQQ-UHFFFAOYSA-N
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Description

2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonyl chloride derivative, followed by its reaction with an amine to form the sulfonamide. The final step involves the coupling of the sulfonamide with the glycinamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and glycinamide derivatives, such as:

Uniqueness

2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a reagent in organic synthesis .

Properties

IUPAC Name

2-[ethyl-(4-methoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-20(13-17(21)19-12-14-5-4-10-18-11-14)25(22,23)16-8-6-15(24-2)7-9-16/h4-11H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACKKZIBULBMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
Reactant of Route 6
2-(N-ETHYL4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

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